(Rac)-Idroxioleic acid-d17
Description
Contextualizing Hydroxylated Fatty Acids and their Biological Significance
Hydroxylated fatty acids (HFAs) are a class of lipids that play diverse and vital roles in biology. ontosight.airsc.org They are integral components of cellular structures and are involved in a variety of signaling processes. The position of the hydroxyl group on the fatty acid chain dictates its specific function, which can range from modulating membrane fluidity to acting as signaling molecules in inflammatory responses. rsc.org For instance, 2-hydroxy fatty acids, such as the parent compound of our subject, are known to be involved in the structure of sphingolipids, which are critical components of nerve cell membranes. The study of HFAs is essential for understanding lipid oxidation, metabolic status, and the development of various diseases. rsc.org
Overview of Oleic Acid Derivatives in Contemporary Academic Inquiry
Oleic acid, a common monounsaturated fatty acid, and its derivatives are a focal point of modern research due to their diverse biological activities. medchemexpress.com One such derivative, 2-hydroxyoleic acid (2OHOA), also known as Minerval, is a synthetic fatty acid that has demonstrated significant anti-cancer properties. ontosight.aiplos.orgchemicalbook.com It has been shown to modulate the lipid composition of cancer cell membranes, leading to cell cycle arrest and apoptosis in various cancer cell lines. plos.orgchemicalbook.com Research into oleic acid derivatives like 2OHOA is paving the way for new therapeutic strategies that target the unique lipid metabolism of cancer cells. nih.gov
The Strategic Importance of Deuterium (B1214612) Labeling in Investigating Complex Lipid Metabolism
The study of lipid metabolism is inherently complex due to the vast number of structurally similar lipid species. Deuterium labeling, the substitution of hydrogen with its heavier, stable isotope deuterium, is a powerful technique to overcome this challenge. nih.govlipidmaps.org Deuterated lipids, such as (Rac)-Idroxioleic acid-d17, can be used as tracers in living organisms. fluoroprobe.com Because they are chemically identical to their non-deuterated counterparts, they participate in the same metabolic pathways. However, their increased mass allows them to be readily detected and quantified by mass spectrometry. nih.govlipidmaps.org This enables researchers to accurately track the absorption, distribution, metabolism, and excretion of specific lipids, providing invaluable insights into complex metabolic networks. The use of deuterated standards significantly improves the accuracy and precision of lipidomics studies, which aim to comprehensively analyze the full complement of lipids in a biological system. metabolomicscentre.canih.gov
Detailed Research Findings
Recent studies have highlighted the utility of this compound and its non-deuterated form, 2-hydroxyoleic acid, in various research applications.
Physicochemical Properties
The introduction of a hydroxyl group and deuterium atoms alters the physical properties of the oleic acid backbone.
| Property | (Rac)-2-Hydroxyoleic acid | This compound |
| Molecular Formula | C18H34O3 | C18H17D17O3 |
| Molecular Weight | 298.46 g/mol | 315.6 g/mol |
| CAS Number | 56472-29-8 | 1346606-40-3 |
| Appearance | Off-White to Pale Beige Solid | Not specified |
| Solubility | Soluble in DMSO (>20mg/mL) and Chloroform | Soluble in methyl acetate (B1210297) and chloroform |
| Data sourced from references medchemexpress.comcaymanchem.comchemicalbook.com |
Application in Research
This compound serves as a crucial tool in the study of its pharmacologically active, non-deuterated form, 2-hydroxyoleic acid.
| Research Area | Application of this compound | Key Findings for 2-Hydroxyoleic Acid (2OHOA) |
| Pharmacokinetics | Internal standard for accurate quantification of 2OHOA in biological samples. caymanchem.com | Orally bioavailable with dose-proportional exposure. nih.gov |
| Anti-Cancer Studies | Enables precise measurement of 2OHOA uptake and metabolism in cancer cells. | Induces apoptosis and cell cycle arrest in various cancer cell lines, including glioma and leukemia. plos.orgchemicalbook.com It has shown promising anti-tumor activity in preclinical and clinical trials. nih.gov |
| Lipidomics | Used as a standard to track the incorporation of 2OHOA into cellular lipids. nih.gov | 2OHOA is incorporated into several lipid classes and alters the membrane lipid composition, particularly sphingomyelin (B164518) levels. nih.govnih.gov |
| Membrane Biophysics | Not directly used, but its quantification is key to understanding the effects of 2OHOA. | 2OHOA alters the structure and fluidity of cell membranes, which is thought to be a key part of its mechanism of action. nih.govtandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
315.6 g/mol |
IUPAC Name |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-2-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
JBSOOFITVPOOSY-DUGYPAGXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of Rac Idroxioleic Acid D17
Chemical Synthesis Approaches for Hydroxylated Fatty Acids
The introduction of a hydroxyl group into a long-chain fatty acid like oleic acid can be achieved through various chemical and biochemical methods. These approaches range from non-selective oxidations to highly specific enzymatic and catalytic reactions.
Producing chiral hydroxy fatty acids with high enantiomeric purity is critical for studying their specific biological roles. Several advanced synthetic strategies have been developed to achieve this.
One prominent method involves the use of organocatalysis to create chiral intermediates. nih.govnih.gov For instance, the asymmetric synthesis of 3-hydroxy fatty acids can be accomplished using an imidazolidinone catalyst to facilitate the enantioselective formation of terminal epoxides from long-chain aldehydes. nih.gov These chiral epoxides can then undergo ring-opening reactions followed by oxidation to yield the desired chiral hydroxy fatty acid with high enantiomeric excess. nih.gov
Another powerful approach is biocatalysis, which utilizes the inherent stereoselectivity of enzymes. mdpi.comnih.gov Enzymes such as cytochrome P450 monooxygenases, lipoxygenases, and fatty acid hydratases can introduce hydroxyl groups at specific positions and with specific stereochemistry. mdpi.comnih.gov For example, oleate hydratases are capable of catalyzing the addition of water across the double bond of unsaturated fatty acids to produce hydroxy fatty acids, offering an environmentally benign synthetic route. wur.nl
The following table summarizes key enantioselective synthesis strategies.
Table 1: Comparison of Enantioselective Synthesis Strategies for Hydroxy Fatty Acids
| Methodology | Key Reagents/Catalysts | Mechanism | Advantages | Citations |
|---|---|---|---|---|
| Organocatalysis | Imidazolidinone Catalysts (e.g., MacMillan's catalyst) | Asymmetric epoxidation of aldehydes, followed by ring-opening and oxidation. | High enantiomeric purity; versatile for various chain lengths. | nih.govnih.gov |
| Biocatalysis (Hydration) | Fatty Acid Hydratases (e.g., Oleate Hydratase) | Enzymatic addition of water to a C=C double bond. | High selectivity; mild reaction conditions; renewable resources. | mdpi.comwur.nl |
Deuterium (B1214612) Incorporation Techniques for Fatty Acids
Isotopic labeling with deuterium (²H) is an invaluable tool in metabolic research, providing a means to trace the fate of fatty acids in vivo. nih.gov The synthesis of (Rac)-Idroxioleic acid-d17 involves the specific incorporation of 17 deuterium atoms.
The placement of deuterium labels can be targeted to specific sites or distributed across the entire fatty acid chain (perdeuteration or chain-deuteration).
Chain-Deuteration: A robust method for producing highly deuterated fatty acids involves the complete deuteration of saturated precursors using metal-catalyzed hydrothermal H/D exchange. ansto.gov.aunih.gov For example, to synthesize a deuterated oleic acid analogue, precursors like nonanoic acid and azelaic acid can be perdeuterated (>98% D) in heavy water (D₂O) with a platinum catalyst. ansto.gov.auresearchgate.net These deuterated saturated building blocks are then coupled, often via a Wittig reaction, to construct the unsaturated fatty acid chain with the deuterium atoms distributed along the alkyl segments. ansto.gov.auresearchgate.net This method allows for the production of gram-scale quantities of highly deuterated lipids. nih.gov
Site-Specific Deuteration: More targeted labeling can be achieved through specific chemical reactions. For instance, Ru-based catalytic deuteration can be used to selectively introduce deuterium at bis-allylic positions in polyunsaturated fatty acids. acs.orgacs.org While oleic acid lacks bis-allylic positions, similar principles of directed catalysis can be applied to other specific sites. For many applications, a specific labeled precursor is required, which can be prepared through multi-step organic synthesis to place deuterium atoms at precise locations. researchgate.net
Table 2: Summary of Deuterium Labeling Techniques for Fatty Acids
| Technique | Deuterium Source | Description | Typical Application | Citations |
|---|---|---|---|---|
| Metal-Catalyzed H/D Exchange | Heavy Water (D₂O) | Saturated fatty acid precursors are heated under high pressure with D₂O and a metal catalyst (e.g., Pt/C) to exchange all non-exchangeable hydrogens for deuterium. | Full or partial chain-deuteration (perdeuteration). | ansto.gov.aunih.goveuropa.eu |
| Catalytic Deuteration | Deuterium Gas (D₂) or D₂O | Catalysts (e.g., Ru-based) facilitate the selective addition or exchange of deuterium at specific positions, often related to double bonds. | Site-specific labeling, particularly at allylic or bis-allylic positions. | acs.orgacs.org |
Considerations for Deuterium Distribution in this compound
The designation "-d17" indicates the incorporation of 17 deuterium atoms. A plausible synthetic route to achieve this specific labeling pattern for an 18-carbon hydroxylated oleic acid would involve using a chain-deuterated precursor for one part of the molecule.
For instance, a synthesis could employ [D17]nonanoic acid as a precursor. ansto.gov.aunih.gov This C9 fatty acid, with all 17 of its non-exchangeable hydrogens replaced by deuterium, would form the methyl-terminal half of the final molecule. This deuterated fragment could then be coupled with a non-deuterated C9 fragment containing the eventual carboxylic acid and the hydroxyl group functionality. This strategy would result in a final product where the deuterium atoms are located exclusively on carbons 10 through 18, providing a distinct isotopic signature for analytical detection. The stereochemistry at the hydroxyl group would be rendered racemic based on the methods discussed in section 2.1.2.
Analytical Characterization of Deuterated Hydroxy Fatty Acids
Following synthesis, rigorous analytical characterization is essential to confirm the chemical structure, stereochemical nature (racemic), and the extent and location of deuterium incorporation. The two primary techniques for this are mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product and quantify the level of deuterium incorporation. escholarship.org High-resolution mass spectrometry can verify the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help localize the deuterium atoms to specific parts of the fatty acid chain. acs.orgnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard method for analyzing and quantifying deuterated fatty acids in complex biological samples. nih.gov
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. | Purifies the final compound and assesses purity. Can be coupled with MS (LC-MS) for quantification in biological matrices. | nih.govnih.gov |
Advanced Mass Spectrometry for Isotopic Purity and Localization (e.g., LC-MS, GC-MS/MS)
The determination of isotopic purity and the precise localization of deuterium atoms within the this compound molecule are critical quality control parameters. Advanced mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are indispensable tools for this purpose. These methods offer high sensitivity and specificity, allowing for the detailed characterization of the isotopic enrichment and distribution.
In a typical LC-MS analysis, the deuterated compound is first separated from potential unlabeled impurities via liquid chromatography. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is measured. By comparing the mass spectrum of the deuterated compound with that of its non-deuterated standard, the degree of isotopic enrichment can be accurately determined. High-resolution mass spectrometry is particularly valuable in resolving the isotopic cluster and confirming the incorporation of the desired number of deuterium atoms.
GC-MS/MS provides an alternative and often complementary approach. For GC analysis, the carboxylic acid group of this compound is typically derivatized to increase its volatility. Following separation on a GC column, the compound enters the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the deuterated molecule is selected and fragmented. The resulting fragment ions provide crucial information about the location of the deuterium labels within the molecule. The fragmentation patterns of the deuterated and non-deuterated analogs are compared to pinpoint the sites of deuterium incorporation.
Table 1: Illustrative Mass Spectrometry Data for this compound
| Analytical Technique | Parameter Measured | Expected Result for this compound | Significance |
| High-Resolution LC-MS | Mass-to-Charge Ratio (m/z) of Molecular Ion | Increased m/z corresponding to the addition of 17 deuterium atoms compared to the unlabeled compound. | Confirms overall isotopic enrichment. |
| GC-MS/MS | Fragmentation Pattern | Specific fragment ions showing mass shifts consistent with deuterium labeling on the oleic acid backbone. | Provides evidence for the localization of deuterium atoms. |
| LC-MS | Isotopic Distribution | A predominant peak for the d17 species with minimal contributions from lower deuterated (d1-d16) and unlabeled species. | Determines the isotopic purity of the compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
While mass spectrometry is powerful for confirming isotopic enrichment and providing clues about label localization, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguously determining the precise position of deuterium atoms in this compound. Specifically, 2H NMR (deuterium NMR) and 13C NMR spectroscopy are employed for this purpose.
In 1H NMR spectroscopy, the substitution of hydrogen with deuterium results in the disappearance of signals at the corresponding chemical shifts. By comparing the 1H NMR spectrum of this compound with that of its non-deuterated counterpart, the specific protons that have been replaced by deuterium can be identified.
2H NMR spectroscopy directly detects the deuterium nuclei, providing a spectrum with signals at the chemical shifts corresponding to the carbon atoms to which they are attached. This provides direct evidence of the deuterium positions. Furthermore, 13C NMR spectroscopy can also be highly informative. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a significant decrease in signal intensity in a proton-decoupled 13C NMR spectrum. These changes provide a clear map of the deuterium labeling pattern across the carbon skeleton of the molecule.
Table 2: Representative NMR Spectroscopic Data for Positional Confirmation of Deuterium in this compound
| Spectroscopic Method | Observation | Interpretation |
| 1H NMR | Disappearance of specific proton signals compared to the unlabeled standard. | Confirms the sites of deuteration. |
| 2H NMR | Appearance of signals at specific chemical shifts. | Directly detects the presence and chemical environment of the deuterium atoms. |
| 13C NMR | Splitting of carbon signals and reduced intensity at specific positions. | Confirms the attachment of deuterium to specific carbon atoms. |
Mechanistic Investigations of Idroxioleic Acid 2 Ohoa in Cellular Systems
Regulation of Cell Membrane Lipid Composition and Dynamics
2-OHOA's primary mode of action involves the extensive remodeling of the cancer cell membrane's lipid architecture. nih.gov This regulation is achieved through both its direct incorporation into membrane phospholipids and its influence on key lipid metabolism enzymes. nih.gov Upon treatment, 2-OHOA can constitute a significant portion, approximately 15%, of the fatty acids present in membrane phospholipids. nih.gov
Modulation of Sphingomyelin (B164518) Synthase Expression and Activity
A central aspect of 2-OHOA's mechanism is its reported activation of sphingomyelin synthase (SMS), a critical enzyme in lipid metabolism. aacrjournals.orglaminarpharma.comresearchgate.net SMS catalyzes the transfer of a phosphocholine group from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG). laminarpharma.com Studies have demonstrated that 2-OHOA treatment leads to a rapid and specific activation of SMS isozymes, particularly SMS-1, in cancer cells. nih.govlaminarpharma.com This activation is a key event, as the inhibition of SMS has been shown to diminish the effects of 2-OHOA on the cell cycle. laminarpharma.com The sustained activation of SMS creates a high demand for ceramides (B1148491), profoundly modifying both sphingolipid and phospholipid metabolism. nih.gov
However, it is noteworthy that some research has contested this finding, reporting that in their experiments, 2-OHOA did not lead to SMS activation or sphingomyelin accumulation in A549 and U118 cancer cells. nih.gov Instead, they observed a significant reduction in phosphatidylcholine, suggesting the anti-cancer property may be related to an effect on phosphatidylcholine metabolism. nih.gov
Alterations in Sphingolipid and Phospholipid Profiles
The activation of SMS by 2-OHOA instigates dramatic shifts in the cellular lipid landscape. A hallmark of its activity is a substantial increase in sphingomyelin levels, with reports of a 4.6-fold increase in SM mass in human glioma cells. laminarpharma.comtdx.cat This restores SM levels, which are often markedly lower in cancer cells compared to normal cells, to those found in non-tumor cells. nih.govlaminarpharma.com
Concurrently, this leads to a significant decrease in major phospholipids, specifically a reported 57% reduction in phosphatidylethanolamine (PE) and a 30% reduction in phosphatidylcholine (PC). laminarpharma.comtdx.cat In spontaneously hypertensive rats, 2-OHOA treatment was also found to increase cholesterol and sphingomyelin content while decreasing phosphatidylserine-phosphatidylinositol lipids. nih.gov
Detailed mass spectrometry analyses have revealed specific changes in sphingolipid molecular species following 2-OHOA exposure. The most consistent alteration is an increase in sphingolipids containing C16 and C22 fatty acid chains. nih.gov In contrast, the mass of C24-sphingolipid species, which typically account for a large portion of total fatty acids, was either unaffected or diminished. nih.gov
| Lipid Class | Change After Treatment | Reference |
|---|---|---|
| Sphingomyelin (SM) | ▲ 4.6-fold increase | laminarpharma.comtdx.cat |
| Phosphatidylethanolamine (PE) | ▼ 57% decrease | laminarpharma.comtdx.cat |
| Phosphatidylcholine (PC) | ▼ 30% decrease | laminarpharma.comtdx.cat |
| C16-Ceramide | ▲ 2.2-fold increase | nih.gov |
| C22-Ceramide | ▲ 5.4-fold increase | nih.gov |
| C16-Hexosylceramide | ▲ 3.0-fold increase | nih.gov |
| C22-Hexosylceramide | ▲ 3.2-fold increase | nih.gov |
| C24-Hexosylceramide | ▼ Diminished | nih.gov |
Impact on Membrane Lipid Raft Organization and Microdomains
The profound changes in lipid composition induced by 2-OHOA directly impact the biophysical properties and organization of the cell membrane, particularly the structure of lipid rafts. nih.gov Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that function as platforms for signal transduction. tandfonline.com
Interplay with Intracellular Signaling Cascades
By remodeling the cell membrane, 2-OHOA alters the localization and function of membrane-associated proteins, thereby modulating crucial intracellular signaling cascades that are often dysregulated in cancer. nih.govnih.gov
Effects on Membrane-Associated Protein Signaling Pathways (e.g., Ras/MAPK, PI3K/Akt)
A significant consequence of 2-OHOA-induced membrane reorganization is the inhibition of the Ras/MAPK and PI3K/Akt signaling pathways, which are critical for cancer cell proliferation and survival. nih.govnih.govresearchgate.net The mechanism for this inhibition is linked to the displacement of key signaling proteins from the plasma membrane. ascopubs.org
The Ras protein, a pivotal signaling hub, shows a strong affinity for the PE and PC-rich microdomains found in cancer cell membranes. oup.com Treatment with 2-OHOA leads to the replacement of these domains with sphingomyelin, which results in the dramatic translocation of Ras from the membrane to the cytoplasm, where it is rendered inactive. oup.compnas.org This inactivation prevents the downstream signaling cascade, leading to the inhibition of the Ras/MAPK and PI3K/Akt pathways. aacrjournals.orgresearchgate.net
Experimental evidence confirms this mechanism, showing significant reductions in the phosphorylated (active) forms of key pathway components, including EGFR, cRaf, MEK, ERK1/2, and Akt, following 2-OHOA treatment. nih.gov This ultimately leads to cell cycle arrest and the induction of autophagic cell death in glioma cells. nih.govpnas.org Interestingly, one study in HeLa cells reported an activation of the PI3K-AKT1-MTOR pathway, suggesting that the effects of 2-OHOA on signaling can be cell-type dependent. nih.gov
| Pathway | Protein | Effect of 2-OHOA | Mechanism | Reference |
|---|---|---|---|---|
| Ras/MAPK | Ras | Translocation from membrane to cytoplasm (Inactivation) | Altered membrane lipid composition displaces Ras | oup.compnas.org |
| p-cRaf | ▼ Reduced levels | Downstream of Ras inactivation | nih.gov | |
| p-MEK | ▼ Reduced levels | Downstream of Ras inactivation | nih.gov | |
| p-ERK1/2 | ▼ Reduced levels | Downstream of Ras inactivation | nih.gov | |
| PI3K/Akt | p-Akt | ▼ Reduced levels (Inactivation) | Reduced activity of the pathway | nih.govpnas.org |
Influence on Cellular Bioenergetics and Mitochondrial Function
Idroxioleic acid (2-OHOA), a synthetic hydroxylated lipid, has been identified as a regulator of mitochondrial energy production and membrane lipid composition. nih.govnih.govelsevierpure.com Its influence extends to the core processes of cellular bioenergetics, with a particular impact on the function of mitochondria.
Regulation of Mitochondrial Membrane Lipid Composition
Research indicates that 2-OHOA directly modulates the lipid environment of cellular membranes, including those of the mitochondria. nih.gov The compound is incorporated into the lipid bilayer and also influences key lipid metabolism enzymes such as sphingomyelin synthase (SMS), stearyl CoA desaturase 1 (SCD1), and phospholipases A1 and A2 (PLA1/2). nih.gov This regulation alters the levels and types of sphingolipids and phospholipids within the mitochondrial membranes. nih.gov
A primary effect of 2-OHOA on mitochondrial lipids is their hydroxylation. mdpi.com This alteration has significant biophysical consequences. Molecular dynamic simulations have shown that the hydroxylation of mitochondrial lipids decreases the diffusion of coenzyme Q within the inner mitochondrial membrane, particularly in the liquid disordered regions that house the respiratory complexes. mdpi.com Furthermore, treatment with 2-OHOA has been observed to cause a decrease in the levels of acylcarnitines in mitochondrial membranes, which may suggest an inhibition of mitochondrial β-oxidation, as acylcarnitines are a rate-limiting substrate for this process. mdpi.com
Table 1: Effects of Idroxioleic Acid (2-OHOA) on Mitochondrial Lipid-Related Processes
| Affected Process | Observed Effect | Reference |
| Mitochondrial Lipid Composition | Hydroxylation of lipids | mdpi.com |
| Coenzyme Q Diffusion | Decreased in liquid disordered membranes | mdpi.com |
| Acylcarnitine Levels | Decreased | mdpi.com |
| Mitochondrial β-oxidation | Potential inhibition | mdpi.com |
Effects on Oxidative Phosphorylation Processes in Research Models
Idroxioleic acid has been shown to induce the uncoupling of oxidative phosphorylation in human glioma cells, a mechanism that is not observed in normal cells. nih.gov This uncoupling disrupts the normal flow of electrons and proton pumping that drives ATP synthesis.
Mechanistically, the 2-OHOA-induced decrease in coenzyme Q diffusion can explain the observed inhibition of the activities of respiratory complexes I-III when measured disjointly. mdpi.com However, in intact mitochondria, 2-OHOA has been found to increase the activity of complex IV and enhance state 3 respiration (ADP-stimulated respiration). mdpi.com This increased respiration may represent a compensatory mechanism, allowing mitochondrial oxidative phosphorylation to maintain ATP production in the face of 2-OHOA-mediated inhibition of glycolytic ATP production. mdpi.com
Table 2: Impact of Idroxioleic Acid (2-OHOA) on Oxidative Phosphorylation Components
| Respiratory Complex/Process | Effect of 2-OHOA | Reference |
| Complexes I-III Activity (disjointly measured) | Inhibition | mdpi.com |
| Complex IV Activity (in intact mitochondria) | Increased | mdpi.com |
| State 3 Respiration (in intact mitochondria) | Increased | mdpi.com |
| Oxidative Phosphorylation | Uncoupling in human glioma cells | nih.gov |
Mechanisms of Action in Cellular Homeostasis and Stress Responses
The alterations in membrane lipid composition and mitochondrial function induced by 2-OHOA trigger significant downstream effects on cellular signaling pathways that control cell physiology. These cascades can lead to endoplasmic reticulum (ER) stress, cell cycle arrest, cell differentiation, and ultimately, programmed cell death. nih.gov
Induction of Autophagy Pathways in in vitro Cell Models
Idroxioleic acid has been identified as an inducer of autophagy in cancer cells. nih.govnih.govelsevierpure.com Autophagy is a cellular process of "self-eating" that is activated in response to stress, such as nutrient deprivation or the presence of damaged organelles. frontiersin.org By inducing autophagy, 2-OHOA can trigger a programmed cell death pathway in cancer cells. nih.gov This effect is part of a broader cellular response to the membrane and metabolic stresses imposed by the compound.
Impact on Apoptosis Markers and Programmed Cell Death Mechanisms in Research Settings
In addition to autophagy, the signaling cascades initiated by 2-OHOA can culminate in apoptosis, or type I programmed cell death. nih.gov The regulation of sphingolipid metabolism by 2-OHOA is particularly relevant in this context, as sphingolipids are known to be critical modulators of key cancer signaling networks, including those that control apoptosis. nih.gov While the direct impact of (Rac)-Idroxioleic acid-d17 on specific apoptosis markers like caspases and PARP cleavage is a subject for more detailed investigation, its established role in modulating upstream signaling events and inducing programmed cell death positions it as a significant factor in this process. nih.gov
Applications of Rac Idroxioleic Acid D17 As a Stable Isotope Tracer in Academic Research
Elucidation of Lipid Metabolic Pathways and Fluxes
The use of stable isotope-labeled compounds like (Rac)-Idroxioleic acid-d17 is fundamental to understanding the complex dynamics of lipid metabolism. By introducing this tracer into a system, researchers can follow its journey through various biochemical pathways, providing insights into the synthesis, turnover, and interconversion of lipids.
While tracers like deuterated water (D₂O) or ¹³C-acetate are typically used to measure the rate of de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors like carbohydrates), this compound serves a different but related purpose. metsol.commetsol.comresearchgate.net It is used to trace the incorporation and modification of an exogenously supplied hydroxylated fatty acid into more complex lipid structures.
Once introduced into a biological system, this compound can be activated to its coenzyme A (CoA) derivative, (Rac)-Idroxioleoyl-CoA-d17. This activated form can then be incorporated into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters. By using mass spectrometry to analyze the lipidome at different time points, scientists can identify which complex lipids contain the d17 label, thereby mapping the pathways that utilize hydroxy fatty acids for the synthesis of structural and storage lipids. This approach helps to elucidate how dietary or therapeutically administered lipids are distributed and utilized within cells and tissues.
Table 1: Illustrative Data on the Incorporation of this compound into Major Phospholipid Classes in Cultured Hepatocytes
This table represents hypothetical data from an experiment where cultured liver cells were incubated with this compound for 24 hours. Lipid extracts were analyzed by mass spectrometry to determine the percentage of the d17-label incorporated into different phospholipid species.
| Phospholipid Class | Labeled Species Detected | % of Total Labeled Lipid Pool (Illustrative) |
| Phosphatidylcholine (PC) | PC(36:1)-d17; PC(38:1)-d17 | 45% |
| Phosphatidylethanolamine (PE) | PE(36:1)-d17; PE(38:1)-d17 | 30% |
| Phosphatidylinositol (PI) | PI(36:1)-d17 | 15% |
| Phosphatidylserine (PS) | PS(36:1)-d17 | 8% |
| Other | - | 2% |
Fatty acid turnover refers to the balance between the rate of appearance (Ra) of a fatty acid into a pool (e.g., plasma) and its rate of disappearance (Rd) from that pool. Stable isotope tracers are the gold standard for quantifying these dynamics in vivo. nih.gov In a typical study, a continuous infusion of the labeled tracer, such as this compound, is administered. By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in the plasma once a steady state is reached, the flux or turnover rate of the fatty acid can be calculated. metsol.com
Furthermore, this compound can be used to trace the biochemical interconversions of hydroxy fatty acids. The d17 label allows researchers to track potential modifications, such as desaturation (introduction of double bonds) or elongation (addition of carbon atoms), that the molecule undergoes after administration. Identifying metabolites that retain the deuterium (B1214612) label but have a different chemical structure reveals the enzymatic pathways responsible for hydroxy fatty acid modification. A dual-labeling approach, where two different deuterated fatty acid isomers are administered simultaneously, can provide a direct comparison of their metabolic fates. nih.govresearchgate.net
Investigation of Enzymatic Transformations and Biochemical Reaction Kinetics
Stable isotopes are invaluable for studying the enzymes that metabolize lipids. The deuterium label on this compound acts as a beacon, allowing researchers to track the substrate as it is transformed by specific enzymes and to probe the mechanisms of these biochemical reactions.
This compound can be used as a substrate to identify and characterize the enzymes responsible for its metabolism. For instance, enzymes from the cytochrome P450 (CYP) family are known to hydroxylate fatty acids. mdpi.com Conversely, other enzymes may be responsible for further metabolizing already-hydroxylated fatty acids. By incubating this compound with cell extracts or purified enzymes and analyzing the products, researchers can identify the specific enzymes—such as acyl-CoA synthetases, desaturases, or hydrolases—that act on this substrate. nih.govfrontiersin.org This is critical for understanding how the biological activity of idroxioleic acid is regulated and for identifying potential targets for drug development.
The substitution of hydrogen with deuterium can influence the rate of enzyme-catalyzed reactions in which a carbon-hydrogen bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. By comparing the reaction rate of this compound with its non-deuterated counterpart, scientists can determine if the cleavage of a specific C-H bond is the rate-limiting step of the enzymatic reaction. researchgate.net This information provides powerful insights into the catalytic mechanism of the enzyme. While not a direct measure of hydrogen-deuterium exchange, which typically refers to the exchange of protons with solvent, the KIE is a key application of deuterated substrates in enzymology. mdpi.com
Advanced Lipidomics and Metabolomics Profiling
Lipidomics and metabolomics are powerful disciplines that aim to comprehensively identify and quantify all lipids and small-molecule metabolites in a biological sample. nih.govnih.gov The use of stable isotope tracers like this compound greatly enhances the capabilities of these approaches, a field sometimes referred to as "stable isotope tracing" or "fluxomics." nih.gov
When this compound is introduced into cells or an organism, it and all of its subsequent metabolic products will carry the d17 isotopic signature. In a mass spectrometry analysis, these labeled molecules will appear at a mass 17 units higher than their unlabeled, endogenous counterparts. This mass shift makes it straightforward to distinguish the metabolites derived from the administered tracer from the thousands of other molecules present in the sample. This allows for the unambiguous identification of the metabolic fate of idroxioleic acid, helping to construct detailed metabolic maps and discover novel biochemical pathways. mdpi.com This approach can reveal how disease states or therapeutic interventions alter the metabolism of specific lipids.
Table 2: Hypothetical Metabolite Profile Following Administration of this compound in an Animal Model
This table provides an illustrative example of deuterated metabolites that could be identified in liver tissue via mass spectrometry-based metabolomics 48 hours after administration of the tracer.
| Metabolite Identified | Molecular Formula | Mass Shift (Da) | Potential Metabolic Pathway |
| (Rac)-Idroxioleoyl-CoA-d17 | C₃₉H₅₁D₁₇N₇O₁₇P₃S | +17 | Fatty Acid Activation |
| Dihomo-(Rac)-Idroxioleic acid-d17 | C₂₀H₂₁D₁₇O₃ | +17 | Fatty Acid Elongation |
| This compound Glucuronide | C₂₄H₂₉D₁₇O₉ | +17 | Phase II Detoxification |
| Labeled Phosphatidylcholine | PC(36:1)-d17 | +17 | Phospholipid Synthesis |
Development and Validation of Multiplexed Quantification Methods
Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. The use of a deuterated analogue of the analyte of interest, such as this compound for the quantification of (Rac)-Idroxioleic acid (2-hydroxyoleic acid), is a widely accepted and effective strategy. In multiplexed quantification methods, where numerous analytes are measured simultaneously, the inclusion of a specific internal standard for each analyte, or at least for each class of analyte, is crucial for accurate and precise results.
The principle behind using a stable isotope-labeled internal standard is that it behaves nearly identically to the endogenous analyte during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Any loss of analyte during extraction or variations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to reliable quantification.
Deuterated fatty acids are commonly used in multiplexed targeted analysis of lipids. For instance, a mixture of deuterated saturated and monounsaturated fatty acids, including oleic acid-d17, is commercially available for use as an internal standard in LC-MS applications. caymanchem.com Such mixtures are ideal for method development and for the preparation of calibrators and quality controls. A typical workflow for developing a multiplexed quantification method using a deuterated internal standard like this compound would involve the following steps:
Sample Preparation: The deuterated internal standard is added to the biological sample at a known concentration at the earliest stage of sample preparation. This ensures that it accounts for any analyte loss during subsequent extraction and purification steps.
Chromatographic Separation: The sample extract is then subjected to liquid chromatography (LC) to separate the analytes of interest from other matrix components. The deuterated standard will co-elute with the non-labeled analyte.
Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set up to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.
Quantification: A calibration curve is generated using known concentrations of the non-labeled analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.
The validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as demonstrated in numerous studies involving the quantification of fatty acids using deuterated internal standards. nih.govlipidmaps.org
Table 1: Key Parameters in the Validation of a Multiplexed Quantification Method
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Application of High-Resolution Accurate Mass Spectrometry for Labeled Metabolites
High-resolution accurate mass spectrometry (HRAMS) is a powerful tool in lipidomics for both the identification and quantification of lipids. When combined with stable isotope labeling, HRAMS allows for the detailed study of lipid metabolism and dynamics. This compound can be used in HRAMS-based studies to trace the metabolic fate of 2-hydroxyoleic acid or to serve as an internal standard for its precise quantification.
In metabolic tracing studies, cells or organisms are supplied with a stable isotope-labeled precursor, and the incorporation of the label into various downstream metabolites is monitored over time. HRAMS can distinguish between the labeled and unlabeled forms of a metabolite due to the mass difference imparted by the isotopes. This allows for the calculation of metabolic fluxes and the elucidation of metabolic pathways. For example, studies have used 13C-labeled fatty acids to investigate alterations in lipid biosynthesis. nih.gov
When used as an internal standard in HRAMS, this compound provides a distinct mass signal from the endogenous analyte, allowing for its unambiguous detection and quantification. The high mass resolution of the instrument separates the isotopic peaks of the labeled and unlabeled compounds, preventing spectral overlap. nih.gov This is particularly advantageous in complex biological matrices where numerous other lipids may be present.
The benefits of using deuterated standards with HRAMS include:
High Specificity: The exact mass measurement capabilities of HRAMS allow for the confident identification of the analyte and the internal standard.
Improved Accuracy and Precision: The use of a co-eluting, isotopically labeled internal standard corrects for matrix effects and other sources of analytical variability.
Wide Dynamic Range: HRAMS instruments typically offer a wide dynamic range, enabling the quantification of lipids over a broad concentration range.
Table 2: Comparison of Mass Spectrometry Techniques for Labeled Metabolite Analysis
| Feature | Triple Quadrupole MS (MRM) | High-Resolution Accurate Mass MS (HRAMS) |
| Mode of Operation | Targeted, monitors specific mass transitions | Full scan or targeted, measures exact mass |
| Primary Application | Quantitative analysis | Qualitative and quantitative analysis, structural elucidation |
| Resolution | Low | High |
| Specificity | High for targeted analytes | Very high, based on accurate mass |
| Use with Labeled Standards | Excellent for quantification | Excellent for quantification and metabolic tracing |
Biophysical Studies of Membrane Interactions and Structural Perturbations
While direct studies on this compound are not available, extensive research on its non-deuterated counterpart, 2-hydroxyoleic acid (2OHOA), provides significant insights into its interactions with cell membranes. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. The introduction of a hydroxyl group at the second carbon position of oleic acid significantly alters its biophysical properties and its interaction with lipid bilayers.
Utilization in Molecular Dynamics Simulations to Analyze Membrane Mechanical Properties
Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and their interactions at an atomic level. Several MD simulation studies have investigated the effects of 2OHOA on the structural and dynamical properties of model lipid membranes. researchgate.net
These simulations have shown that the insertion of 2OHOA into phospholipid bilayers induces only small structural changes, even at high concentrations. researchgate.net However, it does lead to an increase in the mobility of the lipid and fatty acid chains, which is more pronounced for the fatty acid chains themselves. researchgate.net This increased mobility can enhance the permeability of the bilayer to hydrophobic molecules. researchgate.net
One study compared the effects of 2OHOA enantiomers with other fatty acids on different membrane models. nih.gov The simulations revealed that both R- and S-enantiomers of 2OHOA slightly increased the thickness of non-raft like bilayers. nih.gov In contrast, in raft-like bilayers composed of sphingomyelin (B164518) and cholesterol, both enantiomers induced a slight thinning. nih.gov A notable finding was that the insertion of 2OHOA increased the penetration of water molecules into the core of the lipid bilayer. nih.gov
Table 3: Summary of 2-Hydroxyoleic Acid Effects on Model Membranes from Molecular Dynamics Simulations
| Membrane Property | Effect of 2-Hydroxyoleic Acid | Reference |
| Bilayer Structure | Minor structural changes | researchgate.net |
| Lipid Chain Mobility | Increased | researchgate.net |
| Bilayer Permeability | Enhanced for hydrophobic molecules | researchgate.net |
| Bilayer Thickness (non-raft) | Slightly increased | nih.gov |
| Bilayer Thickness (raft-like) | Slightly decreased | nih.gov |
| Water Penetration | Increased | nih.gov |
Spectroscopic Probes for Membrane Order and Packing
Spectroscopic techniques, particularly fluorescence spectroscopy, are widely used to experimentally probe the physical state of lipid membranes. Fluorescent probes that are sensitive to the local environment can provide information about membrane order, fluidity, and packing.
Studies using fluorescent probes have shown that 2-hydroxy-fatty acids (2OHFAs), including 2OHOA, decrease lipid order and lead to a looser packing of the acyl chains in the membrane. This effect is observed regardless of the initial lipid phase of the membrane. The disordering effect is accompanied by changes in the hydration state of the membrane and the dipole potential at the membrane interface.
Emerging Research Directions and Methodological Advances for Deuterated Hydroxy Fatty Acids
Integration of Stable Isotope Tracing with Systems Biology Approaches
The convergence of stable isotope tracing with systems biology is providing unprecedented insights into the dynamic nature of cellular metabolism. springernature.com By introducing a deuterated compound like (Rac)-Idroxioleic acid-d17 into a biological system, researchers can track the journey of the isotope label as the molecule is absorbed, transported, and metabolized. nih.gov This approach, often coupled with high-resolution mass spectrometry, allows for the global mapping of metabolic networks. acs.org
Systems biology integrates large datasets from genomics, proteomics, and metabolomics to construct comprehensive models of cellular function. In this context, deuterated hydroxy fatty acids serve as probes to measure metabolic flux—the rate of turnover of molecules through a metabolic pathway. springernature.com For instance, tracing the d17 label from Idroxioleic acid can reveal how its carbon skeleton is incorporated into other complex lipids, such as ceramides (B1148491) or phospholipids, or how it influences central carbon metabolism. nih.govnih.gov This data is crucial for understanding how metabolic pathways are rewired in disease states like cancer or metabolic syndrome. nih.gov
The untargeted nature of modern metabolomics, combined with stable isotope tracing, can uncover novel metabolic pathways and connections that would otherwise remain hidden. acs.org By observing the pattern and extent of deuterium (B1214612) incorporation into a wide array of downstream metabolites, researchers can build more accurate and predictive models of metabolic networks. nih.govacs.org
Table 1: Comparison of Common Stable Isotopes in Metabolomics
| Isotope | Natural Abundance (%) | Key Applications in Fatty Acid Research | Advantages |
|---|---|---|---|
| Deuterium (²H or D) | 0.0115 | Tracing fatty acid biosynthesis and turnover; In vivo metabolic imaging (DMI). nih.govnih.gov | Low background signal; Can be incorporated at many positions; Enables kinetic studies. |
| Carbon-13 (¹³C) | 1.1 | Tracing carbon backbone transformations; Flux analysis of central carbon metabolism linked to lipid synthesis. nih.gov | Directly tracks the carbon skeleton; Less prone to kinetic isotope effects than ³H. |
| Nitrogen-15 (¹⁵N) | 0.37 | Studying the metabolism of lipid-associated molecules like sphingolipids and amino acids. | Essential for tracking nitrogen-containing lipids and their precursors. |
| Oxygen-18 (¹⁸O) | 0.20 | Investigating oxidation, hydroxylation, and lipid-water interactions. | Useful for studying enzymatic reactions involving oxygen transfer. |
Development of Novel Isotope Labeling Strategies for Specific Research Questions
The synthesis of custom-labeled molecules like this compound is a key component of modern metabolic research, allowing experiments to be tailored to answer highly specific biological questions. The "d17" designation indicates extensive deuteration, a strategy employed to increase the mass shift from the unlabeled compound, thereby enhancing detection sensitivity and reducing ambiguity in mass spectrometry analysis. rsc.org
Novel labeling strategies are moving beyond uniform labeling to position-specific or stereospecific incorporation of isotopes. ualberta.ca For example, placing deuterium atoms on specific carbons of the fatty acid chain can help elucidate the mechanisms of particular enzymatic reactions, such as desaturation or hydroxylation. If this compound were used to study its downstream products, the retention or loss of deuterium at specific positions would provide clues about the biochemical transformations it undergoes.
Isotope-coded derivatization is another innovative strategy. acs.org In this approach, a chemical tag containing stable isotopes is attached to the molecule of interest. This not only improves chromatographic separation and ionization efficiency but also facilitates accurate quantification by comparing the labeled analyte to an internal standard derivatized with a different isotopic version of the tag. rsc.org Such methods are crucial for overcoming the challenges of poor ionization efficiency and matrix effects often encountered when analyzing fatty acids. rsc.org
Table 2: Isotope Labeling Strategies and Their Primary Research Applications
| Labeling Strategy | Description | Example Application for a Deuterated Hydroxy Fatty Acid |
|---|---|---|
| Uniform Labeling | All or most possible positions are labeled with the stable isotope (e.g., ¹³C-glucose). nih.gov | Administering D₂O to an organism to track the de novo synthesis of all fatty acids, including hydroxy fatty acids. nih.gov |
| Position-Specific Labeling | Isotopes are placed at specific, known atoms within the molecule. ualberta.ca | Synthesizing Idroxioleic acid with deuterium only on the terminal methyl group to specifically track omega-oxidation. |
| Isotope-Coded Derivatization | A chemical tag with a "light" (e.g., ¹²C) or "heavy" (e.g., ¹³C) isotopic signature is attached to the target molecule. acs.org | Tagging a pool of fatty acids from control cells with a light tag and from treated cells with a heavy tag for precise relative quantification. rsc.org |
| Extensive Deuteration (e.g., d17) | A high number of hydrogens are replaced with deuterium. | Using this compound as an internal standard for quantifying its endogenous, unlabeled counterpart in biological samples. mdpi.com |
Exploration of Undiscovered Biological Targets and Interacting Partners
Hydroxy fatty acids are increasingly recognized not just as metabolic intermediates but as active signaling molecules that interact with a variety of cellular proteins and influence membrane structure. nih.govgerli.com The non-deuterated parent compound, 2-hydroxyoleic acid (Idroxioleic acid), has been shown to have anti-cancer properties, partly by altering the lipid composition and structure of cancer cell membranes. medchemexpress.comnih.govnih.gov
A deuterated version like this compound is an ideal tool for identifying its direct biological targets. Techniques such as affinity purification coupled with mass spectrometry can be employed. In this method, the deuterated fatty acid could be modified with a reactive group to covalently link to its binding partners. After cell lysis, these protein-lipid complexes can be isolated and the interacting proteins identified by mass spectrometry. The deuterium label provides a clear signature to confirm the presence of the original bait molecule.
Furthermore, stable isotope labeling can be combined with lipidomics to map how this compound influences the broader lipid landscape. Its incorporation into cellular membranes can alter membrane fluidity and the formation of lipid rafts, which in turn affects the function of membrane-bound receptors and signaling proteins. pnas.org By tracing the d17 label, researchers can determine which lipid species are modified and how these changes correlate with cellular responses, potentially uncovering new mechanisms of action and previously unknown interacting partners. nih.govbohrium.com
Advancements in Analytical Techniques for Ultra-Trace Deuterated Metabolite Detection
The ability to detect and quantify very low levels of deuterated metabolites is critical for the success of isotope tracing studies, as the labeled compound often becomes significantly diluted within the vast endogenous pools of a biological system. nih.gov Continuous advancements in analytical instrumentation, particularly in liquid chromatography-mass spectrometry (LC-MS), are pushing the boundaries of detection. acs.orgacs.org
High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can readily distinguish between the mass of a deuterated compound and other naturally occurring isotopes (like ¹³C), preventing misidentification and ensuring accurate quantification. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the molecule and detecting its characteristic pieces, confirming the identity of the labeled metabolite and sometimes even locating the position of the label. nih.gov
Novel derivatization strategies are being developed to enhance the ionization efficiency of fatty acids, which can be challenging to detect in their native form. rsc.org These chemical tags not only improve sensitivity, allowing for the detection of quantities as low as a few femtograms, but also improve chromatographic properties, leading to better separation from interfering compounds. rsc.org Additionally, techniques like Deuterium Metabolic Imaging (DMI), a specialized form of magnetic resonance spectroscopy (MRS), are emerging for in vivo studies. nih.gov DMI allows for the non-invasive visualization and quantification of the uptake and conversion of deuterated substrates like glucose or fatty acids in real-time within living organisms, opening new frontiers for clinical and preclinical research. nih.gov
Table 3: Analytical Techniques for Deuterated Metabolite Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates molecules by chromatography, then measures mass-to-charge ratio and fragmentation patterns. mdpi.com | Highly sensitive and specific quantification of this compound and its downstream metabolites in complex samples like plasma or tissue extracts. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by chromatography before mass analysis; often requires derivatization for fatty acids. nih.gov | Analysis of fatty acid profiles after chemical modification to measure the incorporation of deuterium into the fatty acid pool. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of elemental formulas and resolution of isotopologues. nih.govnih.gov | Distinguishing this compound from endogenous lipids and naturally occurring ¹³C isotopes to prevent analytical artifacts. |
| Deuterium Metabolic Imaging (DMI) / ²H-MRS | A non-invasive imaging technique that detects the magnetic resonance signal from deuterium nuclei. nih.gov | In vivo tracking of the spatial distribution and metabolic conversion of this compound in an organism, for example, in brain or tumor tissue. |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing (Rac)-Idroxioleic acid-d17 with high isotopic purity?
- Methodological Answer : Synthesis typically involves acid-catalyzed deuterium exchange in protic solvents (e.g., D₂O) or catalytic deuteration of oleic acid precursors. To ensure isotopic purity (>98% D), optimize reaction conditions (temperature, catalyst loading, and reaction time) and validate using quantitative NMR (¹H and ²H) or mass spectrometry (MS) . Challenges include minimizing proton contamination and side reactions; rigorous solvent drying and inert atmosphere setups are critical.
Q. How should researchers characterize the stereochemical and isotopic integrity of this compound?
- Methodological Answer :
- Stereochemistry : Use chiral chromatography (e.g., HPLC with chiral stationary phases) coupled with polarimetry or circular dichroism (CD) spectroscopy.
- Isotopic Integrity : High-resolution MS (HRMS) to confirm molecular mass and deuterium distribution. ²H NMR can resolve positional deuteration patterns. Cross-validate with elemental analysis for deuterium content .
- Data Table Example :
| Technique | Parameter | Expected Value |
|---|---|---|
| HRMS | [M-H]⁻ | 329.28 (17 D) |
| ²H NMR | δ (ppm) | 1.2–2.5 (m, 17H) |
Q. What are the best practices for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Monitor degradation via LC-MS for proton-deuterium exchange or oxidation byproducts. Use Arrhenius modeling to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the metabolic pathways of this compound in in vitro versus in vivo models?
- Methodological Answer :
- Hypothesis Testing : Compare isotopic tracing results in hepatocyte cultures (in vitro) versus rodent models (in vivo) using LC-MS/MS. Control for matrix effects (e.g., plasma proteins) and enzyme activity differences.
- Statistical Frameworks : Apply multivariate analysis (e.g., PCA) to identify confounding variables. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental design .
- Example Workflow :
Dose cells/animals with (Rac)-Idroxioleic acid-d12.
Extract metabolites at timed intervals.
Analyze using stable isotope-resolved metabolomics.
Q. What computational strategies are effective for modeling the deuterium kinetic isotope effects (KIEs) of this compound in enzymatic reactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., lipoxygenase binding) with deuterium substitution. Use software like GROMACS or AMBER.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for proton vs. deuterium transfer steps. Validate with experimental KIE measurements from stopped-flow kinetics .
Q. How should researchers design experiments to distinguish between autoxidation and enzyme-mediated oxidation of this compound?
- Methodological Answer :
- Control Experiments :
- Incubate the compound with radical scavengers (e.g., BHT) to suppress autoxidation.
- Use enzyme inhibitors (e.g., NDGA for lipoxygenases) in cellular assays.
- Analytical Techniques : Track deuterium retention in oxidation products via MS. Enzyme-mediated pathways often show stereospecific deuteration loss, while autoxidation yields non-specific patterns .
Guidance for Data Interpretation
- Handling Outliers : Use Grubbs’ test to identify statistical outliers in isotopic purity assays. If outliers persist, re-examine synthesis conditions (e.g., catalyst efficiency) .
- Ethical Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed method disclosure, ensuring independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
